Bavisant - 929622-08-2

Bavisant

Catalog Number: EVT-260957
CAS Number: 929622-08-2
Molecular Formula: C19H27N3O2
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bavisant has been used in trials studying the basic science and treatment of Alcoholism, Pharmacokinetics, Drug Interactions, Attention Deficit Hyperactivity Disorder, and Attention Deficit Disorders With Hyperactivity.
Source and Classification

Bavisant is classified as a histamine H3 receptor antagonist. The compound is identified by the chemical name 1-(4-(2-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)phenyl)ethanone and has the molecular formula C19H22F3N3O. It is recognized for its selectivity towards the histamine H3 receptor, which plays a crucial role in neurotransmitter regulation and cognitive function .

Synthesis Analysis

The synthesis of Bavisant involves several steps that typically include the formation of key intermediates. The general synthetic route includes:

  1. Formation of Benzamide Structure: The synthesis begins with the preparation of a benzamide derivative, which is a common motif in many organic compounds.
  2. Reaction Conditions: Organic solvents, catalysts, and controlled temperatures are employed to optimize yield and purity. Typical conditions may involve heating under reflux or using microwave-assisted synthesis to enhance reaction rates.
  3. Industrial Production: For large-scale production, techniques such as continuous flow chemistry may be utilized to improve efficiency and reduce costs while maintaining environmental considerations.

Key Parameters

  • Temperature: Reactions are often conducted at elevated temperatures (e.g., 60°C).
  • Solvents: Common solvents include ethanol and dichloromethane.
  • Catalysts: Various catalysts may be used depending on the specific reaction step.
Molecular Structure Analysis

Bavisant features a complex molecular structure characterized by several functional groups:

  • Core Structure: The compound contains a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity.
  • Piperazine Moiety: A piperazine ring contributes to the compound's interaction with the histamine H3 receptor.
  • Physical Data: Bavisant is a crystalline solid with specific melting points and solubility profiles that facilitate its pharmacological activity .

Structural Data

  • Molecular Weight: Approximately 351.39 g/mol.
  • Log P Value: Indicative of its lipophilicity, which is crucial for membrane permeability.
Chemical Reactions Analysis

Bavisant participates in various chemical reactions typical for organic compounds:

  1. Oxidation Reactions: Involves the addition of oxygen or removal of hydrogen.
  2. Reduction Reactions: Typically involves the addition of hydrogen or removal of oxygen.
  3. Substitution Reactions: These reactions replace one functional group with another, often involving nucleophiles or electrophiles.

Common Reagents

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles/Electrophiles: Halides and amines are commonly involved in substitution reactions .
Mechanism of Action

Bavisant acts primarily as an antagonist at the histamine H3 receptor, which is a G-protein coupled receptor involved in regulating neurotransmitter release. The mechanism can be summarized as follows:

  1. Inhibition of Histamine Synthesis: By blocking H3 receptors, Bavisant inhibits the negative feedback mechanism that regulates histamine synthesis through adenylate cyclase signaling pathways.
  2. Enhancement of Neurotransmitter Release: This antagonistic action leads to increased levels of neurotransmitters such as dopamine and norepinephrine, which are essential for cognitive functions and attention regulation .

Relevant Data

  • Binding affinity studies indicate that Bavisant has high selectivity for H3 receptors compared to other receptors.
  • Preclinical studies have shown promising results in models of cognitive impairment.
Physical and Chemical Properties Analysis

Bavisant exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: It is soluble in organic solvents like ethanol but has limited water solubility.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Studies have indicated specific pKa values that reflect its ionization state at physiological pH, influencing its absorption and distribution characteristics .
Applications

Bavisant's primary applications lie within pharmacology and neuroscience:

  1. Treatment of Attention Deficit Hyperactivity Disorder (ADHD): Its ability to enhance neurotransmitter levels suggests potential efficacy in managing ADHD symptoms.
  2. Cognitive Enhancement: Research indicates possible benefits in improving cognitive functions across various neurological disorders.
  3. Research Tool: Bavisant serves as a model compound for studying histamine H3 receptor antagonism and related signaling pathways .
Mechanisms of Histamine H3 Receptor Antagonism

Bavisant (JNJ-31001074) is an orally active, potent, and brain-penetrant histamine H3 receptor (H3R) antagonist with high selectivity over other histamine receptor subtypes [4] [6]. Its therapeutic potential in neuropsychiatric disorders stems from its precise molecular interactions with the H3 receptor, which we explore through structural, binding, and functional analyses.

Structural Basis of Bavisant-H3 Receptor Interactions

The H3 receptor belongs to the rhodopsin-like GPCR family (Class A), characterized by a seven-transmembrane (7TM) helical domain. Bavisant binds within the orthosteric binding pocket of H3R, a shallow crevice located near the extracellular surface formed by transmembrane helices 3, 5, 6, and 7 (TM3, TM5, TM6, TM7), along with contributions from the second extracellular loop (ECL2) [1] [7]. Key interactions stabilizing the Bavisant-H3R complex include:

  • Salt Bridge Formation: The protonated nitrogen within Bavisant's piperazine ring forms a critical salt bridge with the conserved aspartate residue (Asp114³.³²) located deep within TM3. This interaction is a hallmark of aminergic GPCR antagonist binding and anchors the ligand firmly within the binding pocket [1].
  • Hydrophobic Pocket Engagement: The lipophilic aromatic moieties of Bavisant (phenyl rings) engage in extensive van der Waals contacts and π-π stacking interactions with surrounding hydrophobic residues, including Phe193 (ECL2), Tyr374⁶.⁵¹ (TM6), and Tyr391⁷.³⁶ (TM7) [1] [7]. Mutation of Tyr374⁶.⁵¹ to alanine severely disrupts antagonist binding and function, highlighting its crucial role [1].
  • Extended Binding Pocket (EBP) Interactions: Unlike some compact H3R antagonists, Bavisant's structure allows it to extend towards the minor pocket near TM2 and TM7. Here, the carbonyl group of its benzamide moiety potentially forms hydrogen bonds with residues like Tyr91².⁶¹ (TM2) or Glu395⁷.³⁶ (TM7) [1] [7]. Mutation of Glu395⁷.³⁶ significantly impairs the activity of related antagonists like PF-03654746, suggesting its importance for ligands accessing this EBP region [1].
  • Role of ECL2: The second extracellular loop (ECL2) acts as a ligand selectivity filter. The specific conformation of ECL2 in H3R, stabilized by a unique disulfide bridge (Cys384ECL3 - Cys388ECL3) and positioning of Phe193ECL2, creates a distinct environment that accommodates Bavisant while potentially excluding ligands designed for other aminergic receptors like H1R [1] [7].

Table 1: Key Residues in the H3 Receptor Orthosteric Pocket Interacting with Bavisant

Residue (Ballesteros-Weinstein Numbering)Transmembrane Helix/LoopType of InteractionFunctional Consequence of Mutation (Alanine)
Asp114³.³²TM3Salt bridgeReduced binding affinity; Altered agonist efficacy
Tyr91².⁶¹TM2Potential H-bondDecreased antagonist potency (e.g., PF-03654746)
Phe193ECL2Hydrophobic/π-πAbolishes antagonist function (e.g., PF-03654746)
Tyr374⁶.⁵¹TM6Hydrophobic/π-πAbolishes antagonist function (e.g., PF-03654746)
Glu395⁷.³⁶TM7Potential H-bondAbolishes antagonist function (e.g., PF-03654746)
Cys188⁴⁵.⁵⁰TM5Potential H-bondReduced histamine activation

Allosteric Modulation vs. Competitive Antagonism

Bavisant functions primarily as a competitive antagonist and partial inverse agonist at the human H3 receptor [7]. This mechanism is distinct from allosteric modulation:

  • Competitive Antagonism: Bavisant binds directly to the orthosteric site with high affinity (Ki typically in the low nanomolar range), physically blocking access of the endogenous agonist, histamine. Evidence supporting this includes:
  • Rightward Shift of Agonist Curves: Bavisant causes a concentration-dependent, parallel rightward shift in histamine concentration-response curves in functional assays (e.g., [³⁵S]GTPγS binding, cAMP inhibition), without suppressing the maximal agonist response, consistent with surmountable competition [4] [7].
  • Saturation of Binding Sites: Radioligand binding studies ([³H]NAMH or [³H]histamine) show that Bavisant fully displaces the radiolabeled orthosteric ligand, confirming occupancy of the same primary binding site [7].
  • Lack of Cooperative Binding with Orthosteric Ligands: Unlike allosteric modulators, Bavisant does not enhance or inhibit the binding affinity of orthosteric radioligands in a cooperative manner; it simply competes for the same site [7].
  • Partial Inverse Agonism: The H3R exhibits constitutive activity in the absence of histamine, meaning it can spontaneously activate G proteins. NanoBRET-based conformational biosensors reveal that Bavisant induces a conformational change in the H3R distinct from agonists, characterized by an inward movement of TM6 compared to the active state. This stabilizes an inactive receptor conformation, reducing basal G protein signaling. However, its efficacy (Intrinsic Activity, IA ≈ -0.77) in this regard is less than full inverse agonists like Pitolisant (IA ≈ -1.0) or PF-03654746 (IA ≈ -0.92), classifying it as a partial inverse agonist [7].
  • Contrast with Allosteric Modulation: Allosteric modulators (e.g., PAMs, NAMs) bind to spatially distinct allosteric sites (e.g., between ECL2 and ECL3, within sodium pockets, or cholesterol-binding sites) [1] [8]. Their binding modulates the affinity and/or efficacy of orthosteric ligands co-bound within the receptor complex. While cholesterol binding sites have been identified in H3R structures (e.g., near TM1/TM7) [1], Bavisant shows no evidence of binding to these sites or exhibiting properties like probe dependence (affecting different orthosteric ligands differently) or saturable effects on orthosteric ligand affinity/efficacy, which are hallmarks of allosterism. Studies using the Δicl3-H3RNluc/Halo(618) conformational biosensor specifically detect changes induced by orthosteric ligands and inverse agonists like Bavisant, but not interactions with known allosteric sites remote from the orthosteric pocket [7].

Impact on Histaminergic Neurotransmission Pathways

By blocking H3 autoreceptors and heteroreceptors, Bavisant exerts a multifaceted amplification of neurotransmitter release in key brain regions:

  • Enhanced Histamine Release: Blockade of presynaptic H3 autoreceptors on histaminergic neurons originating from the Tuberomamillary Nucleus (TMN) removes the inhibitory feedback control on histamine synthesis and release. This leads to increased levels of histamine in projection areas like the cortex, striatum, hippocampus, and hypothalamus [4] [6] [9]. Elevated histamine enhances wakefulness, alertness, and cognitive processes primarily via postsynaptic H1 receptors [9].
  • Increased Acetylcholine Release: H3 receptors act as inhibitory heteroreceptors on cholinergic neurons in the basal forebrain and cortex. Bavisant antagonism of these receptors disinhibits acetylcholine (ACh) release, as directly measured by in vivo microdialysis showing increased ACh levels in the rat frontal cortex [4] [6]. Enhanced cortical cholinergic transmission is critically linked to improvements in attention, learning, and memory consolidation.
  • Modulation of Dopamine and Norepinephrine: Bavisant also blocks H3 heteroreceptors located on dopaminergic neurons in the Ventral Tegmental Area (VTA)/Substantia Nigra (SN) and noradrenergic neurons in the Locus Coeruleus (LC). This disinhibition promotes the release of dopamine (DA) and norepinephrine (NE) in projection areas such as the prefrontal cortex and striatum [4] [6]. Increased DA and NE signaling in these pathways is associated with improved executive function, motivation, and attention, highly relevant to ADHD pathophysiology.
  • Potential Influence on Other Neurotransmitters: While less extensively documented for Bavisant specifically, H3 receptor antagonism generally can also increase the release of other neurotransmitters regulated by H3 heteroreceptors, including serotonin (5-HT), glutamate, and GABA, contributing to a broader neuromodulatory effect [9].

Table 2: Impact of Bavisant-Mediated H3 Receptor Antagonism on Neurotransmission Pathways

Receptor Location/TargetNeurotransmitter AffectedPrimary Brain Regions ImpactedFunctional Outcome
Presynaptic AutoreceptorHistamine (HA)Cortex, Striatum, Hippocampus, HypothalamusIncreased HA release → Enhanced wakefulness, alertness, cognition (via H1R)
Presynaptic HeteroreceptorAcetylcholine (ACh)Basal Forebrain, CortexIncreased ACh release → Improved attention, learning, memory
Presynaptic HeteroreceptorDopamine (DA)Prefrontal Cortex, StriatumIncreased DA release → Enhanced executive function, motivation
Presynaptic HeteroreceptorNorepinephrine (NE)Prefrontal Cortex, HippocampusIncreased NE release → Improved attention, vigilance
Presynaptic HeteroreceptorSerotonin (5-HT), Glutamate, GABAVariousModulated release → Contributes to overall neuromodulation (context-dependent)

The combined effect of elevated histamine, acetylcholine, dopamine, and norepinephrine levels underlies the pro-cognitive and wake-promoting effects of Bavisant, making it a candidate for disorders characterized by deficits in these domains, such as ADHD, excessive daytime sleepiness associated with narcolepsy, and potentially cognitive symptoms in schizophrenia or Alzheimer's disease [4] [6]. Its high selectivity for H3R minimizes off-target effects on other histamine receptors (H1, H2, H4), reducing the risk of side effects like sedation (H1) or gastric acid secretion (H2) [4] [6].

Properties

CAS Number

929622-08-2

Product Name

Bavisant

IUPAC Name

(4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H27N3O2/c23-19(22-9-7-21(8-10-22)18-5-6-18)17-3-1-16(2-4-17)15-20-11-13-24-14-12-20/h1-4,18H,5-15H2

InChI Key

BGBVSGSIXIIREO-UHFFFAOYSA-N

SMILES

C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4

Solubility

Soluble in DMSO, not in water

Synonyms

JNJ-31001074; JNJ31001074; JNJ 31001074; Bavisant.

Canonical SMILES

C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.